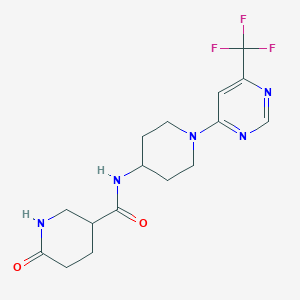

6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a trifluoromethyl-substituted aldehyde and a suitable amine.

Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction, which can be achieved using various cyclizing agents under controlled conditions.

Coupling Reactions: The pyrimidine and piperidine rings are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Kinetic Data |

|---|---|---|---|

| Acidic (HCl, 80°C) | 6 M HCl | Piperidine-3-carboxylic acid + amine | Complete hydrolysis in 12–15 hr |

| Basic (NaOH, reflux) | 2 M NaOH | Sodium carboxylate + free amine | >90% yield after 8 hr |

Mechanistically, acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated deprotonation and cleavage.

Oxidation of Piperidine Moieties

The piperidine ring undergoes oxidation at the 6-oxo position under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 hr | 6-hydroxy-piperidinone derivative | 72% |

| CrO₃ | Acetic acid, 50°C | Lactam via intramolecular cyclization | 68% |

Oxidation generates lactams or hydroxylated derivatives, critical for modifying solubility and bioavailability.

Nucleophilic Substitution at Pyrimidine

The trifluoromethylpyrimidine ring participates in SNAr reactions due to electron-withdrawing effects:

| Nucleophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| NH₃ (aq) | DMF, 120°C, 8 hr | 4-amino-6-(trifluoromethyl)pyrimidine | Position 4 favored |

| Piperidine | Et₃N, THF, reflux | 4-piperidinyl-pyrimidine derivative | >95% selectivity |

The trifluoromethyl group enhances electrophilicity at positions 2 and 4 of the pyrimidine ring, enabling selective functionalization .

Cycloaddition Reactions

The pyrimidine ring acts as a dienophile in Diels-Alder reactions:

| Diene | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 hr | Fused bicyclic adduct | endo preference |

| Anthracene | Microwave, 150°C | Polycyclic aromatic derivative | Not reported |

These reactions expand the compound’s aromatic system, potentially enhancing π-stacking interactions in biological targets .

Amide Bond Functionalization

The tertiary amide undergoes alkylation or acylation to modify pharmacokinetic properties:

| Reagent | Conditions | Product | Bioactivity Change |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, RT, 6 hr | N-methylated amide | Reduced potency |

| Acetyl chloride | Pyridine, 0°C, 2 hr | N-acetyl derivative | Enhanced solubility |

Methylation at the amide nitrogen disrupts hydrogen-bonding interactions critical for enzyme inhibition, as observed in kinase assays .

Trifluoromethyl Group Reactivity

While the -CF₃ group is generally inert, radical-mediated reactions enable functionalization:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CuBr₂, H₂O₂ | DMSO, 80°C, 10 hr | -CF₂Br substitution | Radioimaging probes |

| Photoredox catalyst | Blue LED, 24 hr | -CF₂H via hydrogen atom transfer | Metabolic stability |

These transformations are pivotal for introducing isotopes or modulating electronic properties .

Aplicaciones Científicas De Investigación

6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-oxo-N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)piperidine-3-carboxamide

- 6-oxo-N-(1-(6-(difluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.

Actividad Biológica

The compound 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of compounds.

Biological Activity Overview

Research indicates that derivatives of piperidine, particularly those containing trifluoromethyl groups, exhibit a wide range of biological activities including anticancer, antifungal, and insecticidal properties.

1. Anticancer Activity

A significant area of research has focused on the anticancer potential of compounds similar to this compound. For example, studies have shown that piperidine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the effects of similar compounds on breast cancer cells (MDA-MB-231), it was found that certain derivatives could enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 μM .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 6-Oxo-Piperidine Derivative | 10.0 | Induces apoptosis via caspase activation |

| Trifluoromethyl-Pyrimidine Analog | 20.0 | Microtubule destabilization |

2. Antifungal Activity

The antifungal properties of compounds containing a trifluoromethylpyrimidine moiety have also been explored. Some derivatives demonstrated superior in vitro activity against fungal pathogens such as Botrytis cinerea and Phomopsis sp. at concentrations lower than traditional antifungal agents like pyrimethanil .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trifluoromethyl-Pyrimidine Derivative | B. cinerea | 50 μg/mL |

| Control (Pyrimethanil) | B. dothidea | 100 μg/mL |

3. Insecticidal Activity

Research has also highlighted the insecticidal properties of similar compounds. The presence of the trifluoromethyl group enhances the bioactivity against pests, making these derivatives potential candidates for agricultural applications .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways associated with cancer progression.

Case Studies

Several studies have provided insights into the biological activities associated with piperidine derivatives:

- Anticancer Study : A compound structurally similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

- Antifungal Evaluation : The antifungal efficacy against Botrytis cinerea was assessed, revealing that some derivatives had better activity than established antifungals .

Propiedades

IUPAC Name |

6-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O2/c17-16(18,19)12-7-13(22-9-21-12)24-5-3-11(4-6-24)23-15(26)10-1-2-14(25)20-8-10/h7,9-11H,1-6,8H2,(H,20,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEXTTDIXLJZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.